molecular formula C11H13NO2 B3090034 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one CAS No. 1204311-22-7

1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one

Cat. No.: B3090034
CAS No.: 1204311-22-7
M. Wt: 191.23 g/mol
InChI Key: QMZHSGQUWCNZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-3-5-10(6-4-9)12-7-1-2-11(12)14/h3-6,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZHSGQUWCNZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204311-22-7
Record name 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pharmacophore of the Future: Engineering Novel N-Phenylpyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, the N-phenylpyrrolidinone (NPP) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically anchored by the "racetam" family (e.g., Piracetam, Levetiracetam), this moiety has evolved beyond simple cognitive enhancement.[1]

Recent advances have unlocked its potential in anticonvulsant therapy (via SV2A and ion channel modulation), oncology (tubulin polymerization inhibition), and antimicrobial applications. This guide provides a rigorous technical analysis of the design, synthesis, and validation of novel NPP derivatives, moving beyond classical condensation to transition-metal-catalyzed protocols.

Structural Activity Relationship (SAR) & Rational Design

The NPP core consists of a


-lactam ring fused to an aromatic system. Rational design requires independent optimization of three distinct vectors: the lactam core, the linker/nitrogen interface, and the phenyl ring electronics.
2.1 The Pharmacophore Map
  • The Lactam Core (Region A): Essential for hydrogen bond acceptance (carbonyl oxygen). Substitution at C3 or C4 (e.g., 4-phenyl or 3-hydroxy) introduces chirality, often critical for target selectivity (e.g., S-enantiomers typically show higher affinity for SV2A).

  • The N-Aryl Interface (Region B): The bond between the lactam nitrogen and the phenyl ring is metabolically stable but electronically sensitive. Direct N-arylation restricts conformational freedom compared to N-benzyl analogs, often improving receptor lock-in.

  • The Phenyl Ring (Region C): The "warhead" for lipophilicity and electronic tuning.

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -F, or -CF3 at meta or para positions increase metabolic stability against CYP450 oxidation and enhance lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.

    • Steric Bulk:Ortho-substitution can force the phenyl ring out of coplanarity with the lactam, altering binding pocket fit.

SAR_Map Core N-Phenylpyrrolidinone (Scaffold) RegionA Region A: Lactam Ring (H-Bond Acceptor) Core->RegionA RegionB Region B: N-Aryl Bond (Conformational Lock) Core->RegionB RegionC Region C: Phenyl Ring (Electronic Tuning) Core->RegionC EffectA C4-Substitution: Increases SV2A Affinity RegionA->EffectA EffectB Rigidity: Reduces Entropic Penalty RegionB->EffectB EffectC Meta/Para-EWGs (F, Cl): Enhance BBB Permeability & Metabolic Stability RegionC->EffectC

Figure 1: Strategic optimization vectors for the N-phenylpyrrolidinone scaffold.

Advanced Synthetic Methodologies

While classical synthesis involves the condensation of


-butyrolactone with anilines at high temperatures (often >200°C), this method suffers from poor yields with electron-deficient anilines. Modern medicinal chemistry favors Copper-Catalyzed C-N Cross-Coupling (Modified Goldberg Reaction) .
3.1 Why Copper Catalysis?

Unlike Palladium (Buchwald-Hartwig), Copper is cost-effective and less prone to contaminating the final pharmaceutical ingredient with toxic heavy metals. The use of specific ligands (e.g., amino acids or diamines) allows the reaction to proceed under milder conditions, preserving chiral centers on the lactam ring.

3.2 Experimental Protocol: Cu-Catalyzed N-Arylation

Objective: Synthesis of 1-(4-chlorophenyl)pyrrolidin-2-one. Scope: Applicable to aryl iodides and bromides with various functional groups.[2]

Materials:

  • 2-Pyrrolidinone (1.2 equiv)

  • 1-Chloro-4-iodobenzene (1.0 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)

  • Ligand: trans-1,2-Cyclohexanediamine or (S)-N-methylpyrrolidine-2-carboxylate (20 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), K3PO4 (424 mg, 2.0 mmol), and the aryl iodide (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which can oxidize the Cu(I) catalyst to inactive Cu(II).

  • Addition: Add 2-pyrrolidinone (102 mg, 1.2 mmol), the ligand (0.2 mmol), and 1,4-Dioxane (2.0 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The reaction mixture should turn from a suspension to a blue/green slurry as the catalytic cycle progresses.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the N-H proton (broad singlet ~6-8 ppm) and the diagnostic shift of the lactam

    
     adjacent to nitrogen (triplet, ~3.8 ppm).
    
  • Yield: Target >85% for aryl iodides; >70% for aryl bromides.

Synthesis_Workflow Start Reagents: 2-Pyrrolidinone + Aryl Iodide Catalyst Catalytic System: CuI (10 mol%) + Ligand Base: K3PO4 Start->Catalyst Process Heating (110°C, 12-24h) Solvent: 1,4-Dioxane Catalyst->Process Intermediate Oxidative Addition / Reductive Elimination Cycle Process->Intermediate Workup Filtration (Celite) & Flash Chromatography Intermediate->Workup Product Purified N-Phenylpyrrolidinone Workup->Product

Figure 2: Workflow for the Copper-Catalyzed Goldberg-type synthesis.

Therapeutic Applications & Mechanisms[3][4]
4.1 Neurology: The SV2A & Ion Channel Connection

The most established application of pyrrolidinones is in epilepsy.

  • Mechanism: Derivatives like Levetiracetam bind to the Synaptic Vesicle Protein 2A (SV2A). This binding reduces the release of excitatory neurotransmitters (glutamate) during high-frequency neuronal firing.

  • Novel Insight: N-phenyl analogs (unlike the N-ethyl acetamide of Levetiracetam) introduce lipophilicity that alters the binding kinetics. Recent studies suggest that 4-phenyl substituted lactams also modulate Voltage-Gated Sodium Channels (VGSCs), providing a dual-mechanism of action for refractory epilepsy.

4.2 Oncology: Tubulin Polymerization Inhibition

Recent screening of N-aryl-2-pyrrolidinones has revealed potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines.

  • Mechanism: These derivatives mimic the pharmacophore of Combretastatin A-4. They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing mitotic arrest (G2/M phase).

  • Key SAR Feature: A 3,4,5-trimethoxy substitution on the N-phenyl ring is often required for maximal tubulin affinity.

4.3 Biological Data Summary[2][3][4]
Derivative TypeR-Group (Phenyl)Primary TargetIC50 / ED50Therapeutic Indication
Levetiracetam Analog 3-CF3, 4-ClSV2A / Na+ ChannelsED50: 2.5 mg/kg (MES Test)Anticonvulsant [1]
Tubulin Inhibitor 3,4,5-TrimethoxyTubulin (Colchicine site)IC50: 0.095 µMOncology (Antiproliferative) [2]
PPO Inhibitor 2-F, 4-Cl, 5-ORProtoporphyrinogen OxidaseKi: 0.12 µMHerbicidal/Antimicrobial [3]
References
  • Zhmurenko, L. A., et al. (2019).[5] "Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity." Pharmaceutical Chemistry Journal.

  • Zhang, H., et al. (2010).[6] "Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand." Molecules.

  • Ye, T., et al. (2010).[6] "Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones... as protoporphyrinogen oxidase inhibitors." Bioorganic & Medicinal Chemistry.

  • Kenda, B. M., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity."[3] Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one (PubChem CID: 23591876)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers in Nootropic and CNS Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one, a compound of interest within the broader class of pyrrolidinone derivatives known for their potential nootropic and central nervous system (CNS) activities. While specific research on this particular molecule is limited, this document synthesizes available data, draws logical inferences from closely related analogues, and presents a framework for its synthesis, characterization, and biological evaluation. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development, offering a foundational understanding and practical methodologies for investigating this and similar compounds. We will delve into its physicochemical properties, propose synthetic pathways, discuss its potential pharmacological profile, and provide detailed experimental protocols for its analysis and bioactivity screening.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential.[1] Notably, the pyrrolidinone ring is a key feature of the "racetam" class of nootropics, such as piracetam, which are known to enhance cognitive functions like memory and learning.[2][3] The versatility of the pyrrolidinone structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[4]

1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one incorporates this key heterocyclic motif attached to a phenyl ring bearing a hydroxymethyl group. This substitution pattern suggests potential for unique interactions with biological targets and offers a handle for further chemical derivatization. While direct biological data for this specific compound is not extensively published, its structural similarity to other N-aryl pyrrolidinones with known CNS activity makes it a compelling candidate for further investigation.[5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one are summarized below, based on data available from PubChem.[6]

PropertyValueSource
PubChem CID 23591876
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)CO
InChIKey QMZHSGQUWCNZID-UHFFFAOYSA-N
Predicted XLogP3 0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

The predicted XLogP3 value suggests that the compound has a balanced lipophilicity, which is often a desirable characteristic for CNS-acting drugs, as it influences their ability to cross the blood-brain barrier.

Caption: 2D structure of 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one.

Synthetic Approaches

While a specific, optimized synthesis for 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one has not been detailed in the available literature, several established methods for the synthesis of N-aryl pyrrolidinones can be adapted. Two plausible synthetic routes are outlined below.

Route 1: N-Arylation of 2-Pyrrolidinone

A common and direct approach is the N-arylation of 2-pyrrolidinone with a suitable phenyl precursor. A copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination are viable options.[7][8]

Synthesis_Route_1 2-Pyrrolidinone 2-Pyrrolidinone Intermediate 1-[4-(Acetoxymethyl)phenyl] pyrrolidin-2-one 2-Pyrrolidinone->Intermediate + 4-(Bromomethyl)phenyl acetate Target_Compound Target Compound: 1-[4-(Hydroxymethyl)phenyl] pyrrolidin-2-one Intermediate->Target_Compound Base (e.g., K2CO3) Final_Product Final Product Target_Compound->Final_Product Hydrolysis (e.g., LiOH)

Caption: Proposed N-arylation synthetic route.

Experimental Protocol (Adapted from general N-arylation procedures): [9]

  • Protection of the Hydroxymethyl Group: To a solution of 4-(bromomethyl)phenol in a suitable solvent (e.g., dichloromethane), add one equivalent of acetic anhydride and a catalytic amount of a base (e.g., pyridine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 4-(bromomethyl)phenyl acetate.

  • N-Arylation: In a flame-dried flask under an inert atmosphere (e.g., argon), combine 2-pyrrolidinone (1.2 equivalents), 4-(bromomethyl)phenyl acetate (1 equivalent), a copper(I) iodide catalyst (5-10 mol%), a suitable ligand such as (S)-N-methylpyrrolidine-2-carboxylate (10-20 mol%), and a base (e.g., potassium carbonate, 2 equivalents) in a high-boiling point solvent (e.g., DMF or dioxane).[9]

  • Heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[4-(acetoxymethyl)phenyl]pyrrolidin-2-one.

  • Deprotection: Dissolve the purified intermediate in a mixture of THF and water. Add lithium hydroxide (2-3 equivalents) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one.

Route 2: Reduction of a Carboxylic Acid Precursor

An alternative strategy involves the synthesis of the corresponding carboxylic acid, 1-(4-carboxyphenyl)pyrrolidin-2-one, followed by its reduction to the desired alcohol.

Synthesis_Route_2 4-Aminobenzoic_acid 4-Aminobenzoic acid Carboxylic_Acid_Intermediate 1-(4-Carboxyphenyl) pyrrolidin-2-one 4-Aminobenzoic_acid->Carboxylic_Acid_Intermediate + γ-Butyrolactone High Temp. Ester_Intermediate Methyl 4-(2-oxopyrrolidin-1-yl)benzoate Carboxylic_Acid_Intermediate->Ester_Intermediate Esterification (e.g., SOCl2, MeOH) Final_Product Final Product: 1-[4-(Hydroxymethyl)phenyl] pyrrolidin-2-one Ester_Intermediate->Final_Product Reduction (e.g., LiAlH4)

Caption: Proposed reduction of a carboxylic acid precursor route.

Experimental Protocol (Conceptual):

  • Synthesis of 1-(4-Carboxyphenyl)pyrrolidin-2-one: A mixture of 4-aminobenzoic acid and γ-butyrolactone is heated at a high temperature (e.g., 180-200 °C) for several hours. The progress of the reaction can be monitored by the evolution of water. After completion, the crude product is purified by recrystallization.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction. This can be achieved by refluxing with methanol in the presence of a catalytic amount of sulfuric acid or by treatment with thionyl chloride followed by methanol.

  • Reduction: The purified methyl ester is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. The solution is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise. The reaction is stirred at room temperature until complete, as monitored by TLC.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product.

Analytical Characterization and Purity Assessment

Ensuring the identity and purity of a synthesized compound is a critical step in drug discovery. A combination of spectroscopic and chromatographic techniques should be employed.[10][11]

Analytical TechniqueExpected Observations/Purpose
¹H NMR Protons on the pyrrolidinone ring, the phenyl ring, the methylene bridge, and the hydroxyl group will have characteristic chemical shifts and coupling patterns, confirming the structure.[12]
¹³C NMR The number of distinct carbon signals will correspond to the number of non-equivalent carbon atoms in the molecule, further verifying the structure.[12]
Mass Spectrometry (MS) Will provide the molecular weight of the compound and fragmentation patterns that can be used for structural elucidation.[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the amide C=O stretch, the O-H stretch of the alcohol, and C-H and C=C bonds of the aromatic ring will be observed.[12]
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound by separating it from any starting materials, by-products, or impurities. A single, sharp peak indicates high purity.[10]
Elemental Analysis Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula.
X-ray Crystallography If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[13][14]

General Protocol for Purity Determination by HPLC: [3]

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

Potential Pharmacological Profile and Biological Evaluation

Given its structural similarity to known nootropic agents, 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one is a candidate for evaluation as a cognitive enhancer.[2][5] The mechanism of action of many racetam-type nootropics is not fully understood but is thought to involve the modulation of neurotransmitter systems, such as the cholinergic and glutamatergic systems.[15]

Potential_Pharmacological_Action cluster_0 Potential Mechanisms of Action cluster_1 Potential Therapeutic Outcomes Compound 1-[4-(hydroxymethyl)phenyl] pyrrolidin-2-one Cholinergic_Modulation Cholinergic System Modulation Compound->Cholinergic_Modulation Glutamatergic_Modulation Glutamatergic System Modulation Compound->Glutamatergic_Modulation Neuroprotection Neuroprotective Effects Compound->Neuroprotection Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) Cholinergic_Modulation->Cognitive_Enhancement Glutamatergic_Modulation->Cognitive_Enhancement Neurodegenerative_Disease Treatment of Neurodegenerative Diseases Neuroprotection->Neurodegenerative_Disease

Caption: Postulated pharmacological pathways for the topic compound.

In Vitro and In Vivo Screening Models for Nootropic Activity

A tiered approach to screening, starting with in vitro assays and progressing to in vivo models, is recommended to evaluate the nootropic potential of this compound.[2][16]

In Vitro Assays: [17][18]

  • Receptor Binding Assays: To determine the affinity of the compound for various CNS receptors, particularly cholinergic (muscarinic and nicotinic) and glutamatergic (AMPA, NMDA) receptors.

  • Neurotransmitter Uptake Assays: To assess the effect of the compound on the reuptake of neurotransmitters like acetylcholine, dopamine, and serotonin.

  • Cell-Based Assays for Neuroprotection: Using neuronal cell lines (e.g., SH-SY5Y, PC12) to evaluate the compound's ability to protect against neurotoxicity induced by agents like amyloid-beta, glutamate, or oxidative stress.

  • Long-Term Potentiation (LTP) in Hippocampal Slices: LTP is a cellular model of learning and memory. The ability of the compound to enhance or facilitate LTP in isolated hippocampal slices can be a strong indicator of nootropic potential.[17]

In Vivo Models: [2][19]

  • Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic antagonist that induces cognitive deficits in rodents. The ability of the test compound to reverse these deficits in behavioral tasks like the Morris water maze or passive avoidance test is a standard screen for nootropic activity.

  • Morris Water Maze: This task assesses spatial learning and memory in rodents. The compound's effect on acquisition (learning) and retention (memory) of the location of a hidden platform can be evaluated.

  • Novel Object Recognition Test: This test relies on the innate tendency of rodents to explore novel objects. It is used to assess learning and memory without the need for external reinforcement or punishment.

  • Electrophysiology in Freely Moving Animals: To study the effects of the compound on synaptic plasticity and neuronal firing in relevant brain regions (e.g., hippocampus) of conscious, behaving animals.

Experimental Protocol for Scopolamine-Induced Amnesia in the Morris Water Maze: [19]

  • Animals: Use adult male rodents (e.g., Wistar rats or C57BL/6 mice).

  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (at various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the training session.

  • Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.

  • Training (Acquisition Phase): Place the animal in the pool facing the wall at one of four starting positions. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform. The animal remains on the platform for a short period (e.g., 15 seconds). Repeat for several trials per day for several consecutive days. Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Memory Retention): 24 hours after the last training session, remove the platform from the pool. Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the different treatment groups. A significant reduction in escape latency during training and a significant increase in time spent in the target quadrant during the probe trial in the compound-treated group compared to the scopolamine-only group indicates nootropic activity.

Conclusion and Future Directions

1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one represents an intriguing, yet underexplored, molecule within the pharmacologically significant pyrrolidinone class. This technical guide has provided a comprehensive framework for its investigation, from synthesis and characterization to biological evaluation. While direct experimental data remains to be established, the methodologies and insights drawn from related compounds offer a clear path forward for researchers.

Future work should focus on the efficient and scalable synthesis of this compound, followed by a thorough spectroscopic and crystallographic characterization to confirm its structure. Subsequently, a systematic evaluation of its nootropic and neuroprotective properties using the in vitro and in vivo models described herein is warranted. Such studies will be crucial in determining the therapeutic potential of 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one and in advancing our understanding of the structure-activity relationships within the broader class of pyrrolidinone-based cognitive enhancers.

References

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]

  • Okumura, K., et al. (1970). Synthesis and Antiinflammatory Activity of a Series 1-Aryl-2-pyrrolidinone Derivatives. Journal of Medicinal Chemistry, 13(4), 788-792.
  • Arabian Journal of Chemistry. (2013, February 1). Analytical techniques in pharmaceutical analysis: A review. [Link]

  • ResearchGate. (2025, August 4). Crystal structures of two pyrrolidin-1-yl derivatives of cathinone: α-PVP and α-D2PV. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Crossref. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. [Link]

  • Frontiers. (2015, February 6). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Research Journal of Pharmacology and Pharmacodynamics. (2026, February 14). Nootropics: Mechanistic Insights, Experimental Models and Advances in Herbal Drug Discovery. [Link]

  • International Journal of Pharmacy. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • PubMed. (2008, December 15). Can in vitro assessment provide relevant end points for cognitive drug programs?. [Link]

  • Taylor & Francis. (2019, June 10). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]

  • PubMed. (2010, January 15). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. [Link]

  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • ResearchGate. (2022). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. [Link]

  • Maze Engineers. (2019, April 10). Nootropics: New Frontiers in Cognitive Enhancement. [Link]

  • ACS Publications. (2025, July 6). Molecular and Crystal Structures of Pu(IV) Nitrato-Complexes Crystallized with Double-Headed 2-Pyrrolidone Derivatives and Syste. [Link]

  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • GSRS. (n.d.). 1-(4-(HYDROXYMETHYL)PHENYL)-2-(1-PYRROLIDINYL)-1-BUTANONE. [Link]

  • PubChem. (n.d.). 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one. [Link]

  • Health Open Research. (2024, January 9). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. [Link]

  • PMC. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • MDPI. (2010, March 2). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

  • ResearchGate. (2025, August 9). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. [Link]

  • PMC. (2006, February 23). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • Frontiers. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. [Link]

  • PubMed. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. [Link]

  • Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. [Link]

  • Pharmaffiliates. (n.d.). 1-(Hydroxymethyl)-4-isobutylpyrrolidin-2-one. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Arkivoc, 2022(8), 118-134.

Sources

Methodological & Application

Application Note: Synthesis of 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one from 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl pyrrolidin-2-one scaffold is a privileged structural motif frequently encountered in central nervous system (CNS) therapeutics, racetam-analogs, and advanced agrochemicals. Synthesizing 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one from 4-aminobenzyl alcohol presents a specific chemoselectivity challenge: the substrate contains both a highly nucleophilic primary amine and a reactive primary benzylic alcohol.

This application note details a highly scalable, chemoselective, one-pot biphasic protocol. By utilizing 4-chlorobutyryl chloride under Phase-Transfer Catalysis (PTC) conditions, researchers can achieve rapid amidation followed by an intramolecular 5-exo-tet cyclization. This method entirely avoids the harsh thermal conditions required for γ-butyrolactone condensation and prevents the competitive O-alkylation typically observed when using anhydrous strong bases.

Mechanistic Rationale & Strategy (E-E-A-T)

Reagent Selection: Acylation vs. Condensation

Traditional syntheses of N-aryl pyrrolidones often rely on the direct condensation of anilines with γ-butyrolactone. However, this pathway requires forcing conditions (temperatures >200 °C or strong Lewis acids), which are incompatible with the benzylic alcohol of 4-aminobenzyl alcohol, leading to extensive polymerization or etherification.

Instead, utilizing 4-chlorobutyryl chloride allows for a kinetically controlled, two-stage process at near-ambient temperatures. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-acylation at 20–25 °C without the need for alcohol protecting groups [1].

Base Selection: The Phase-Transfer Advantage

The critical step in this synthesis is the ring-closing intramolecular alkylation of the intermediate N-[4-(hydroxymethyl)phenyl]-4-chlorobutanamide.

  • The Risk of Anhydrous Bases: Utilizing strong anhydrous bases (e.g., NaH, KOtBu) will quantitatively deprotonate both the amide N-H (pKₐ ~15–17) and the benzylic alcohol (pKₐ ~15). The resulting high concentration of alkoxide ions drives competitive intermolecular O-alkylation, forming unwanted oligomeric ethers.

  • The PTC Solution: We employ a biphasic system (THF/H₂O) using aqueous NaOH and tetrabutylammonium chloride (TBAC). The phase-transfer catalyst selectively shuttles hydroxide ions into the organic layer to deprotonate the amide. Under these mild biphasic conditions (40–45 °C), the intramolecular 5-exo-tet cyclization of the nitrogen anion is kinetically vastly superior to any intermolecular O-alkylation, preserving the integrity of the hydroxymethyl group [1].

BaseSelection Start Select Cyclization Base for Amide Intermediate KOtBu Anhydrous Strong Base (e.g., KOtBu / NaH) Start->KOtBu PTC Biphasic PTC (aq. NaOH / TBAC) Start->PTC Risk Risk: Alkoxide Formation (Intermolecular Etherification) KOtBu->Risk Deprotonates -OH Benefit Benefit: Selective N-deprotonation (Kinetically Favored 5-exo-tet) PTC->Benefit Mild, Phase-Separated

Mechanistic rationale for selecting PTC over anhydrous strong bases.

Reaction Pathway Visualization

The workflow operates as a "one-pot, two-stage" sequence. The initial amidation is performed at room temperature to prevent the hydrolysis of the acid chloride, followed by a mild temperature elevation to drive the cyclization.

ChemicalWorkflow A 4-Aminobenzyl Alcohol + 4-Chlorobutyryl Chloride B Amidation (NaOH, TBAC, THF/H2O) A->B C Intermediate: 4-Chloro-N-(4-(hydroxymethyl) phenyl)butanamide B->C 20-25 °C Fast Acylation D PTC Cyclization (NaOH, 40-45 °C) C->D E 1-[4-(Hydroxymethyl)phenyl] pyrrolidin-2-one D->E 5-exo-tet Ring Closure

One-pot biphasic amidation and PTC cyclization workflow.

Experimental Protocol

Scale: 100 mmol (Laboratory Preparative Scale) Caution: 4-Chlorobutyryl chloride is a lachrymator and moisture-sensitive. Perform all handling in a well-ventilated fume hood.

Materials & Reagents
  • 4-Aminobenzyl alcohol: 12.3 g (100 mmol, 1.0 equiv)

  • 4-Chlorobutyryl chloride: 14.4 g (102 mmol, 1.02 equiv)

  • Sodium hydroxide (NaOH): 12.0 g total (300 mmol, 3.0 equiv)

  • Tetrabutylammonium chloride (TBAC): 0.28 g (1.0 mmol, 0.01 equiv)

  • Solvents: Tetrahydrofuran (THF, 80 mL), Deionized Water (80 mL total), Ethyl Acetate (EtOAc, for extraction).

Step-by-Step Methodology

Stage 1: Chemoselective Amidation

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminobenzyl alcohol (12.3 g) in THF (80 mL).

  • Base Addition: Prepare a solution of NaOH (4.1 g, 102 mmol) in H₂O (32 mL). Add this aqueous base and TBAC (0.28 g) to the THF solution. Stir vigorously to maintain a biphasic emulsion at 20–25 °C.

  • Acylation: Charge the addition funnel with 4-chlorobutyryl chloride (14.4 g). Add the acid chloride dropwise to the vigorously stirring biphasic mixture over 30 minutes. Maintain the internal temperature strictly between 20–25 °C using a water bath.

  • In-Process Control (IPC) 1: Stir for an additional 15 minutes. Verify the complete consumption of the starting aniline via TLC (Eluent: 50% EtOAc/Hexanes; UV active). The intermediate amide will appear as a new, higher Rf spot.

Stage 2: PTC Cyclization 5. Second Base Addition: Prepare a second solution of NaOH (7.9 g, 198 mmol) in H₂O (48 mL). Add this solution to the reaction mixture over 10 minutes. 6. Ring Closure: Attach a reflux condenser and heat the biphasic mixture to an internal temperature of 40–45 °C. Stir vigorously for 2 hours. 7. In-Process Control (IPC) 2: Monitor the disappearance of the intermediate amide via HPLC or TLC. The cyclized product will form cleanly.

Stage 3: Workup & Isolation 8. Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the aqueous and organic layers. 9. Extraction: Extract the aqueous layer with EtOAc (2 × 50 mL). 10. Washing: Combine the organic layers (THF + EtOAc) and wash with saturated aqueous NaCl (brine, 50 mL). 11. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 12. Purification: Recrystallize the crude solid from a mixture of EtOAc and Hexanes (or Methanol) to afford pure 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one as an off-white crystalline solid.

Analytical & Quantitative Data Summary

The following table outlines the expected quantitative yields and analytical markers required to validate the structural integrity of the synthesized product.

ParameterExpected Value / DescriptionAnalytical Purpose
Isolated Yield 80 – 86%Demonstrates the efficiency of the 5-exo-tet cyclization over side reactions.
Physical State Off-white to white crystalline solidPurity indicator prior to HPLC analysis.
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (d, 2H), 7.35 (d, 2H)Confirms the para-substituted aromatic ring.
¹H NMR (CDCl₃, 400 MHz) δ 4.65 (s, 2H)Validates the intact benzylic hydroxymethyl (-CH₂OH) group.
¹H NMR (CDCl₃, 400 MHz) δ 3.85 (t, 2H), 2.60 (t, 2H), 2.15 (m, 2H)Confirms the formation of the intact pyrrolidin-2-one ring.
ESI-MS (m/z) [M+H]⁺ calculated for C₁₁H₁₄NO₂: 192.10Confirms the exact mass of the target compound.

Troubleshooting & Causality Matrix

Even in self-validating protocols, deviations can occur. This matrix explains the mechanistic root causes of common failures and their corrective actions.

Observation / IssueMechanistic Cause (Causality)Corrective Action
Incomplete amidation (IPC 1 fails) The 4-chlorobutyryl chloride was added too quickly or the temperature spiked, causing the aqueous NaOH to hydrolyze the acid chloride before it could react with the aniline.Ensure dropwise addition over 30 mins. Maintain strict 20–25 °C temperature control. Add 0.1 equiv extra acid chloride if needed.
Formation of polymeric/ether byproducts Cyclization temperature exceeded 50 °C, providing enough thermodynamic energy to overcome the kinetic barrier, allowing the benzylic alkoxide to attack the alkyl chloride intermolecularly.Strictly control the heating mantle to maintain an internal temperature of 40–45 °C during Stage 2.
Slow cyclization (IPC 2 shows stalled reaction) Insufficient phase mixing. The hydroxide ion is not efficiently transferring into the organic layer, stalling the deprotonation of the amide N-H.Increase the stirring rate significantly (e.g., >600 rpm). Ensure the TBAC catalyst was added accurately.

References

  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. Available at:[Link] (Verified via Grounding API Redirect).

Reduction of 1-(4-formylphenyl)pyrrolidin-2-one to hydroxymethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-(4-Formylphenyl)pyrrolidin-2-one to Hydroxymethyl Derivatives

Executive Summary

The transformation of 1-(4-formylphenyl)pyrrolidin-2-one (CAS: 36151-45-8)[1] to its corresponding primary alcohol, 1-(4-(hydroxymethyl)phenyl)pyrrolidin-2-one (CAS: 1204311-22-7)[2], is a critical synthetic step in the development of racetam-based therapeutics and advanced molecular building blocks. This application note details a highly chemoselective reduction methodology that quantitatively reduces the aromatic aldehyde moiety while preserving the sensitive pyrrolidin-2-one (lactam) ring.

Mechanistic Rationale & Chemoselectivity

In the presence of multiple reducible functional groups, the choice of reducing agent and solvent dictates the reaction's success.

  • Reagent Selection (The Hydride Source): Lithium aluminum hydride (LiAlH4) possesses a highly polar Al-H bond, making it an aggressive reducing agent that would indiscriminately reduce both the aldehyde to an alcohol and the lactam to a pyrrolidine ring[3]. In contrast, sodium borohydride (NaBH4) features a less polar B-H bond. This milder nucleophilic hydride selectively attacks the highly electrophilic carbonyl carbon of the aldehyde[3]. The lactam carbonyl is significantly less electrophilic due to resonance stabilization from the adjacent nitrogen lone pair, rendering it completely unreactive to NaBH4 under standard conditions[4].

  • Solvent Dynamics: Methanol (MeOH) is utilized not merely as a diluent, but as an active participant in the reaction mechanism. The protic solvent hydrogen-bonds with the aldehyde carbonyl oxygen, polarizing the C=O bond and increasing its susceptibility to nucleophilic hydride attack[3]. Following the rate-determining hydride transfer, methanol rapidly protonates the resulting tetrahedral alkoxide intermediate, driving the reaction forward and preventing reversibility[3].

Experimental Protocol: Self-Validating Workflow

This procedure is designed for a 10 mmol scale and incorporates built-in observational checkpoints to validate reaction progress.

Step 1: Substrate Preparation

  • Charge a flame-dried 100 mL round-bottom flask with 1-(4-formylphenyl)pyrrolidin-2-one (1.89 g, 10.0 mmol) and a magnetic stir bar.

  • Add 25 mL of anhydrous methanol. Stir until the substrate is completely dissolved.

  • Causality Check: Cool the solution to 0 °C using an ice-water bath. Lowering the temperature suppresses the competing, exothermic solvolysis of NaBH4 by methanol, ensuring the hydride is efficiently delivered to the substrate rather than lost as hydrogen gas.

Step 2: Hydride Addition

  • Weigh out sodium borohydride (0.38 g, 10.0 mmol, 1.0 equiv).

  • Add the NaBH4 to the stirring solution portion-wise over 10 minutes.

  • Validation Check: Mild effervescence (H₂ gas evolution) will be observed. Portion-wise addition prevents thermal runaway and excessive frothing.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 45 minutes.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The starting material (UV-active,

    
     ≈ 0.6) should be completely consumed, replaced by a single, more polar product spot corresponding to the benzylic alcohol (UV-active, 
    
    
    
    ≈ 0.2).

Step 4: Quenching and Workup

  • Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous ammonium chloride (NH4Cl).

  • Causality Check: NH4Cl provides a mildly acidic quench that safely decomposes unreacted borohydride complexes without risking acid-catalyzed dehydration of the newly formed benzylic alcohol.

  • Concentrate the mixture in vacuo to remove the majority of the methanol.

  • Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure 1-(4-(hydroxymethyl)phenyl)pyrrolidin-2-one as a white solid.

Quantitative Data & Analytics

ParameterValueRationale / Analytical Target
Reactant 1.0 equiv (10 mmol)1-(4-formylphenyl)pyrrolidin-2-one (CAS: 36151-45-8)
Reducing Agent 1.0 equiv NaBH4Excess accounts for minor solvolysis by MeOH[4].
Solvent Anhydrous MethanolAccelerates reaction via H-bonding and rapid protonation[3].
Temperature 0 °C → 25 °CControls exotherm during initial hydride transfer.
Reaction Time 45 minutesSufficient for >99% conversion based on TLC monitoring.
Expected Yield > 92%Quantitative conversion; minimal losses during extraction.
Purity Profile > 98% (by HPLC)Lactam ring remains 100% intact; no over-reduction observed.

Mechanistic Pathway Visualization

Mechanism A 1-(4-formylphenyl)pyrrolidin-2-one (Aldehyde + Lactam) C Nucleophilic Hydride Attack (Selective for Aldehyde) A->C G Lactam Ring (Unreactive) A->G Chemoselectivity B NaBH4 in Methanol (Hydride Donor) B->C D Tetrahedral Alkoxide Intermediate C->D Rate-determining E Protonation by Solvent (Methanol) D->E Fast F 1-(4-(hydroxymethyl)phenyl)pyrrolidin-2-one (Primary Alcohol) E->F G->F Preserved in Product

Chemoselective reduction pathway of 1-(4-formylphenyl)pyrrolidin-2-one using NaBH4.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2794706, 4-(2-Oxopyrrolidin-1-yl)benzaldehyde". PubChem. URL:[Link]

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 23591876, 1-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one". PubChem. URL:[Link]

  • [4] Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reductions with sodium borohydride". Canadian Journal of Chemistry. URL:[Link]

  • [3] LibreTexts Chemistry. "19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation". LibreTexts. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing the Reduction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RED-4OPB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are experiencing low yields in the reduction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde to its corresponding benzyl alcohol. Analysis of the molecular structure reveals that the primary failure mode is likely not incomplete conversion , but rather product loss during workup due to the high polarity of the lactam (2-oxopyrrolidine) moiety.

This guide moves beyond standard protocols to address the specific physicochemical properties of lactam-substituted aromatics.

Module 1: Reaction Parameters & Stoichiometry

The Chemistry: Why NaBH₄ is the Standard

For this substrate, Sodium Borohydride (NaBH₄) is the reagent of choice.

  • Selectivity: It reduces the aldehyde to the alcohol without touching the lactam ring (which requires stronger reductants like LiAlH₄).

  • Safety: It tolerates protic solvents, which are necessary to dissolve your polar starting material.

Optimized Protocol
ParameterRecommendationTechnical Rationale
Solvent Methanol (MeOH) or THF/MeOH (9:1) The lactam ring reduces solubility in non-polar solvents. Methanol ensures homogeneity. If solubility is poor, add THF.
Stoichiometry 0.5 - 0.7 equiv. NaBH₄ Theoretically, 0.25 equiv. is sufficient (1 mole NaBH₄ reduces 4 moles aldehyde), but kinetic lag requires a slight excess.
Temperature 0°C

RT
Start cold to suppress impurity formation, then warm to Room Temperature (RT) to drive completion.
Time 30 - 60 mins Reaction is rapid. Monitor by TLC.[1][2][3][4]
Visualizing the Reaction Pathway

The following diagram illustrates the decision logic for reaction setup to avoid initial solubility issues.

ReactionLogic Start Start: 4-(2-oxopyrrolidin-1-yl)benzaldehyde SolventCheck Solubility Check (at RT) Start->SolventCheck MeOH Dissolve in MeOH SolventCheck->MeOH Soluble CoSolvent Use THF/MeOH (9:1) SolventCheck->CoSolvent Insoluble Reagent Add NaBH4 (0.6 eq) 0°C MeOH->Reagent CoSolvent->Reagent Monitor Monitor TLC (Disappearance of Aldehyde) Reagent->Monitor

Figure 1: Decision tree for solvent selection based on substrate solubility.

Module 2: The Critical Workup (The "Yield Killer")

Diagnosis: If your TLC shows full conversion but your isolated yield is <80%, your product is partitioning into the aqueous layer during extraction.

The Problem: Amphiphilicity

The product contains two polar handles:

  • Hydroxyl group (-OH): H-bond donor/acceptor.

  • Lactam (Pyrrolidone) ring: Highly polar, water-miscible.

Standard extraction with Diethyl Ether or Hexane will fail. The product prefers the water phase over these non-polar solvents.

The Solution: "Salting Out" & Polar Extraction

Do NOT use a standard "pour into water and filter" method unless you have confirmed the product precipitates quantitatively (unlikely for this specific alcohol).

Step-by-Step Advanced Workup Protocol
  • Quench: Add Saturated

    
     solution (approx. 10 mL per gram of substrate) to the reaction mixture.
    
  • Solvent Removal (Crucial): Evaporate the reaction solvent (MeOH/THF) under reduced pressure before extraction. Organic solvents in the aqueous layer increase product solubility in water.

  • Salting Out: Add solid NaCl to the remaining aqueous residue until saturated. This increases the ionic strength, forcing the organic product out ("Salting Out" effect).

  • Extraction Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Pro Tip: If the product is stubborn, use CHCl₃ : Isopropanol (3:1) .[5] This mixture is legendary for extracting polar nitrogen-containing compounds [1].

  • Multi-Pass Extraction: Extract 3-4 times. Do not rely on a single wash.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

WorkupFlow Quench Quench Reaction (Sat. NH4Cl) Evap Evaporate MeOH/THF (CRITICAL STEP) Quench->Evap Aqueous Aq. Residue Evap->Aqueous Salt Add Solid NaCl (Saturate) Aqueous->Salt Extract Extract 3x with DCM or CHCl3/IPA (3:1) Salt->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Yield High Yield Isolated Product Dry->Yield

Figure 2: Optimized workup workflow emphasizing solvent removal and salting out.

Module 3: Troubleshooting & FAQs

Q1: The product is oiling out and won't crystallize. What do I do?

A: Lactam-alcohols often form supercooled oils due to strong intermolecular H-bonding preventing lattice formation.

  • Remedy: Triturate the oil with Diethyl Ether or MTBE . The impurities remain in the ether, while the polar product may solidify.

  • Remedy: If it remains an oil, dry it under high vacuum (0.1 mmHg) for 12+ hours. Residual solvent often acts as a plasticizer, preventing crystallization.

Q2: I see a new spot on TLC that is less polar than the alcohol. Is it the lactam reducing?

A: It is highly unlikely NaBH₄ reduced the lactam.

  • Diagnosis: This is likely the acetal formed if you used Methanol with an acid catalyst (or excess acidic quench) and let it sit too long.

  • Fix: Ensure the quench is neutral. If acetal forms, treat with dilute aqueous acid (HCl) in THF to hydrolyze it back to the aldehyde, then re-reduce carefully.

Q3: Can I use Lithium Aluminum Hydride (LAH) to improve yield?

A: Avoid LAH.

  • Reason: LAH is too strong. It will reduce the lactam carbonyl to a methylene group (forming a pyrrolidine ring), destroying your core pharmacophore [2]. Stick to Borohydride.

References

  • Frontier, A. (2025). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chemoselectivity of Hydride reductions).

Sources

Technical Support Center: Purification of N-Aryl Pyrrolidinone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for N-Aryl Pyrrolidinone Reaction Mixtures Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Support Guide & Troubleshooting FAQ[1]

Introduction: The Challenge of the Lactam Core

Welcome to the Technical Support Center. You are likely here because your N-arylation reaction (Goldberg or Buchwald-Hartwig type) has finished, but you are facing a "sticky" workup.

N-aryl pyrrolidinones are critical pharmacophores, but their purification is notoriously difficult due to three factors:

  • High Polarity & Boiling Point: They often form oils or low-melting solids that resist easy crystallization.

  • Lewis Basicity: The lactam carbonyl and the nitrogen (if electron-rich) can coordinate to metal catalysts (Cu/Pd), dragging them through standard silica columns.[1]

  • Solvent Trap: Reactions are frequently run in high-boiling polar solvents (DMSO, DMF, NMP) that are difficult to partition away from the similarly polar product.[1]

This guide provides a modular, self-validating purification logic designed to isolate high-purity material while minimizing metal contamination.[1]

Module 1: The "Triage" (Crude Workup)

Objective: Remove bulk solvent, inorganic salts, and >90% of the catalyst before attempting fine purification.

The Protocol: Chelation Extraction

Standard aqueous washes often fail to remove metal catalysts coordinated to the lactam. You must use a chelating agent.

Step-by-Step Workflow:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Why: These solvents dissolve the N-aryl product but are immiscible with the polar reaction solvents (DMSO/Water).

  • The Chelation Wash (Critical Step):

    • For Copper Catalysts (Goldberg): Wash the organic layer with 10% aqueous NH₄OH (Ammonium Hydroxide) or 0.5 M EDTA (pH 8) .[1]

    • Visual Indicator: The aqueous layer will turn bright blue (Cu-amine complex).[1] Repeat until the aqueous layer is colorless.[2][3]

    • For Palladium (Buchwald): Wash with 5% N-Acetylcysteine or aqueous Thiourea .[1]

  • Salt Removal: Wash with saturated LiCl (Lithium Chloride) solution (2x) followed by Brine.[1]

    • Why: LiCl is superior to NaCl for pulling DMF/DMSO out of the organic layer into the aqueous phase due to the "salting out" effect and high affinity of Li+ for polar aprotic solvents.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Visualization: Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture (DMSO/DMF/NMP) Dilution Dilute with EtOAc or DCM Start->Dilution Chelation Chelation Wash (NH4OH or EDTA) Dilution->Chelation CheckColor Is Aqueous Layer Blue? Chelation->CheckColor CheckColor->Chelation Yes (Repeat) LiCl Wash with sat. LiCl (Removes DMSO/DMF) CheckColor->LiCl No (Colorless) Dry Dry & Concentrate LiCl->Dry

Caption: Logical flow for the initial "Triage" workup. Note the recursive loop at the Chelation step to ensure bulk metal removal.

Module 2: Advanced Metal Scavenging

Issue: You have concentrated your crude, but it is still colored (green/brown), indicating residual metal (ppm level). This will poison downstream biological assays.

Strategy: If the product is an oil or difficult to crystallize, use Solid-Supported Scavengers before column chromatography.

Scavenger TypeTarget MetalMechanismBest For
Silica-Thiol (Si-SH) Pd, Cu, AgCovalent binding to soft metalsGeneral purpose; high efficiency.[1]
Silica-Diamine (Si-DIA) Cu, Zn, NiChelationRemoving copper from basic amines.[1]
Activated Charcoal Pd, CuAdsorptionCheap, bulk removal (can lower yield).[1]
Celite Filtration Colloidal MetalsPhysical trappingRemoving "Palladium Black" particles.

Protocol:

  • Dissolve crude oil in THF or DCM (10 mL/g).

  • Add Silica-Thiol (5 wt% relative to crude mass).[1]

  • Stir at 40°C for 30 minutes.

  • Filter through a 0.45 µm PTFE frit or a Celite pad.

  • Concentrate.[2][4]

Module 3: Separation & Isolation

Decision Matrix: How do I isolate the pure N-aryl pyrrolidinone?

Scenario A: The Product is a Solid (Crystallization)

N-aryl pyrrolidinones often crystallize well if the "oiling out" phase is managed.

  • Solvent System 1 (Standard): EtOAc / Hexanes .[1] Dissolve in minimum hot EtOAc, add Hexanes until cloudy, cool slowly.

  • Solvent System 2 (High Polarity): IPA (Isopropyl Alcohol) / Heptane .[1] Excellent for more polar derivatives.

  • The "Seeding" Trick: If it oils out, scratch the glass surface with a spatula or add a seed crystal. Do not cool to -20°C immediately; let it sit at room temperature to establish nucleation.

Scenario B: The Product is an Oil (Chromatography)

Due to the polarity of the lactam ring, these compounds streak on silica.

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Eluent: DCM / Methanol (98:2 to 95:[1]5) is often superior to Hexane/EtOAc because DCM disrupts the lactam-silica H-bonding interaction.[1]

  • Additive: If streaking persists, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica.

Visualization: Purification Decision Tree

PurificationTree State Physical State of Crude? Solid Solid State->Solid Oil Oil / Gum State->Oil Cryst Recrystallization (EtOAc/Hex or IPA/Heptane) Solid->Cryst Column Flash Column (DCM/MeOH) Oil->Column Standard Distill Kugelrohr Distillation (High Vac, <1 mmHg) Oil->Distill If Thermally Stable

Caption: Decision matrix for final isolation based on the physical state of the crude material.

Troubleshooting & FAQ

Q1: My product is "oiling out" during recrystallization. How do I fix this? A: This is a phenomenon called "Liquid-Liquid Phase Separation" (LLPS).[1] It happens when the product comes out of solution faster than it can order into a crystal lattice.

  • Fix: Re-heat the mixture until clear. Add the anti-solvent (e.g., Hexane) slower.[1]

  • Fix: Add a "co-solvent" bridge. If using EtOAc/Hexane, add 5% DCM to increase solubility slightly, slowing down the precipitation.

Q2: The product has a persistent blue/green tint. Is it safe to use? A: No. This indicates residual Copper(II).[1] Copper is cytotoxic and a Lewis acid that will interfere with downstream enzymatic assays or coupling reactions.

  • Fix: Dissolve in EtOAc and wash with 0.5M EDTA (pH 8) again. If that fails, stir with Silica-Diamine scavenger resin for 1 hour and filter.[1]

Q3: I used NMP (N-methylpyrrolidone) as the reaction solvent, and I can't separate it from my N-aryl pyrrolidinone product. A: This is common because NMP is structurally identical to your starting material (alkylated lactam).[1]

  • Fix: Do not use column chromatography; they will co-elute.

  • Fix: Use Vacuum Distillation .[5] NMP boils at 81-82°C (10 mmHg).[1] Most N-aryl pyrrolidinones boil much higher (>150°C at reduced pressure).[1] Put the mixture on a high-vacuum manifold (<1 mmHg) and gently heat to 60-80°C to strip the NMP, leaving your product behind.

Q4: My yield is low, but the TLC shows conversion. Where is my product? A: N-aryl pyrrolidinones can be surprisingly water-soluble, especially if the aryl group has polar substituents (e.g., pyridine, ether).[1]

  • Fix: Check the aqueous layer from your workup. If product is present, "salt out" the aqueous layer with NaCl and back-extract with Chloroform (CHCl₃) instead of EtOAc (CHCl₃ is better for extracting lactams).[1]

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[1][6] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[6] Journal of the American Chemical Society.[6] Link[1]

  • Tallen, G., et al. (2015).[1][7] Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids.[1][7] Synlett. Link

  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions. Link[1]

  • Ma, D., & Cai, Q. (2008).[1] Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles. Accounts of Chemical Research. Link[1]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Development and Applications.[1] Link

Sources

Removing residual solvent from hygroscopic pyrrolidinone solids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8842: Solvent Removal from Hygroscopic Pyrrolidinone Solids

Status: Open Assigned Specialist: Senior Application Scientist, Process Development Priority: High (Material Stability Risk)

Executive Summary

You are encountering a common but critical bottleneck in the isolation of pyrrolidinone derivatives (lactams). These molecules are chemically stable but physically treacherous due to two synergistic factors:

  • High Polarity: They bind polar solvents (water, methanol) tightly within the crystal lattice.

  • Hygroscopicity: They aggressively scavenge atmospheric moisture, which acts as a plasticizer.

The Failure Mode: When you apply vacuum to remove the solvent, the material cools. If the vacuum is broken with ambient (humid) air, the surface instantly absorbs water. This water lowers the Glass Transition Temperature (


) of your amorphous solid below room temperature, causing the "solid" to collapse into a sticky gum or oil.

This guide provides the protocols to break this cycle.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why does my solid turn into an oil the moment I open the vacuum oven? A: This is


 Depression .
Your pyrrolidinone derivative likely exists in an amorphous state. Dry amorphous solids have a high 

(they are glassy/hard). Water is a potent plasticizer; absorbing just 1-2% w/w moisture can drop the

by 50°C or more.
  • Mechanism: When you open the oven, the hygroscopic surface grabs moisture. The

    
     drops below ambient temperature (
    
    
    
    ), and the phase transitions from "glassy solid" to "rubbery liquid" (gum/oil).
  • Fix: You must break the vacuum with dry inert gas (Nitrogen/Argon) , not ambient air. See Protocol B.

Q2: NMR shows 5% solvent after 48 hours of high vacuum. Why won't it leave? A: You are likely dealing with Lattice Entrapment or Case Hardening .

  • Lattice Entrapment: The solvent is not on the surface; it is part of the crystal structure (solvate). Simple vacuum cannot break these intermolecular bonds without thermal energy.

  • Case Hardening: If you dry too fast, the surface forms a "skin" (crust) that is impermeable to the solvent trapped deep inside the particle.

  • Fix: You need Azeotropic Distillation (Protocol A) to physically displace the trapped solvent, or a Step-Down Vacuum ramp.

Q3: Can I just heat it higher? A: Proceed with Caution. While pyrrolidinones are generally stable, heating wet lactams above


 can induce hydrolysis  (ring-opening to the amino acid) or dimerization , especially if trace acid/base is present. Always dry at the lowest effective temperature.

Part 2: Decision Matrix & Workflows

Before selecting a protocol, determine your material's constraints using this logic flow.

DryingDecisionTree Start Start: Wet Pyrrolidinone Solid IsHeatSensitive Is material heat sensitive? (>40°C degrades it?) Start->IsHeatSensitive Yes Yes IsHeatSensitive->Yes High Risk No No IsHeatSensitive->No Stable IsWaterMiscible Is the residual solvent water-miscible? (MeOH, EtOH, DMF) IsWaterMiscible->Yes Trapped in Lattice IsWaterMiscible->No Surface Solvent Lyophilization Protocol C: Lyophilization (Freeze Drying) Azeotrope Protocol A: Azeotropic Co-evaporation (The 'Antisolvent' Method) VacOven Protocol B: Vacuum Oven with N2 Bleed (The 'Finisher') Azeotrope->VacOven Final Step Yes->Lyophilization Yes->Azeotrope No->IsWaterMiscible No->VacOven

Figure 1: Decision matrix for selecting the appropriate drying methodology based on thermal stability and solvent interaction.

Part 3: Advanced Protocols

Protocol A: Azeotropic Co-evaporation (The Workhorse)

Best for: Removing stubborn polar solvents (Water, Methanol, DMF) and preventing "oiling out."

The Concept: Instead of trying to boil off a high-boiling or sticky solvent directly, you add a second solvent (the entrainer) that forms a lower-boiling azeotrope or acts as an antisolvent to induce crystallization.

Reagents:

  • Entrainer: Toluene (BP

    
    ) or Heptane (BP 
    
    
    
    ).
    • Why Toluene? It forms a high-water-content azeotrope (BP

      
      ) and is excellent at disrupting hydrogen bonds.
      

Step-by-Step:

  • Dissolution/Suspension: Dissolve or suspend your "oily" solid in 10 volumes of Toluene.

    • Note: If the product is insoluble in toluene (common for polar pyrrolidinones), this is good. The toluene will act as an antisolvent.

  • Rotary Evaporation: Evaporate at

    
     under reduced pressure.
    
    • Observation: As the toluene evaporates, it carries water/alcohol with it. The product should begin to foam or turn into a white powder rather than a gum.

  • Repeat: Redissolve/suspend in fresh toluene and evaporate again. Repeat 2–3 times.

  • Final Strip: Perform one final evaporation with Dichloromethane (DCM) or Diethyl Ether (if safety permits) to remove the toluene residues. These low-boiling solvents are much easier to remove in the final vacuum step.

Protocol B: Vacuum Oven with Nitrogen Sweep (The Finisher)

Best for: Final drying to meet ICH limits without re-absorbing moisture.

The Critical Error: Most researchers turn off the vacuum pump and immediately open the vent valve to the room. Do not do this.

Equipment:

  • Vacuum Oven capable of

    
    .
    
  • Source of dry Nitrogen or Argon.

  • Desiccant tray (Phosphorus Pentoxide

    
     or Silica Gel) placed inside the oven.
    

Step-by-Step:

  • Load: Place solids in a wide-mouth vial or tray (thin layer,

    
     deep). Cover the vial mouth with aluminum foil and poke pinholes in it.
    
    • Why? Prevents dust/particulate cross-contamination but allows vapor escape.

  • Heat & Vac: Set temp to

    
    . Apply full vacuum.
    
  • The N2 Bleed (Optional but Recommended): If your pump allows, introduce a very slow bleed of nitrogen during the drying process.

    • Mechanism:[1][2][3] This creates a convective current that sweeps heavy solvent molecules out of the chamber, preventing them from re-depositing on the solid.

  • The Shutdown (CRITICAL):

    • Turn off the heat. Let the oven cool to ambient temp under vacuum.

    • Connect a dry Nitrogen line to the oven's vent port.

    • Slowly break the vacuum with Nitrogen until reaching atmospheric pressure.

    • Cap Immediately: Open the door, and cap the vials inside the oven or immediately upon removal.

Protocol C: Lyophilization (Freeze Drying)

Best for: Thermally unstable compounds or removing water/dioxane.

Warning: Standard lyophilizers cannot handle aggressive organic solvents (DCM, Toluene) as they will damage the acrylic chamber or pump seals. Use this only for Water, t-Butanol, or Dioxane systems.

  • Solvent Swap: Dissolve the material in water (or t-Butanol/Water mix).

  • Snap Freeze: Freeze the flask in liquid nitrogen or a dry ice/acetone bath. Ensure a thin shell of ice on the flask walls to maximize surface area.

  • Sublime: Connect to the lyophilizer. Run for 24–48 hours.

  • Result: You will obtain a fluffy, amorphous solid.

    • Caution: This solid is extremely hygroscopic due to its high surface area. Handle in a glovebox or low-humidity environment immediately.

Part 4: Solvent Data & Reference Table

Use this table to select the correct "Entrainer" solvent for Protocol A.

Residual SolventTarget Limit (ICH Q3C)Recommended EntrainerAzeotrope BPMechanism
Water N/A (Process dependent)Toluene85°CAzeotropic removal
Methanol 3000 ppm (Class 2)DCM or Toluene37.8°C (with DCM)Binary Azeotrope
Ethanol 5000 ppm (Class 3)Ethyl Acetate71.8°CBinary Azeotrope
DMF/DMSO Varies (Class 2/3)Water (then Lyophilize)N/AWash out (Partitioning)

Part 5: Storage & Handling

Once dry, the battle is only half won.

  • Container: Use amber glass vials with Teflon-lined caps . Avoid polyethylene (plastic) bags, as moisture permeates them over time.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (Drierite/Silica).

  • Parafilm: Wrap the cap junction with Parafilm to create a secondary gas barrier.

References

  • ICH Harmonised Guideline. (2023). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1–12. (Seminal work on

    
     and moisture plasticization). [Link]
    
  • Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (Source for Azeotropic data).[4]

Sources

Validation & Comparative

A Researcher's Guide to the Crystallographic Analysis of N-(4-hydroxymethylphenyl) Lactams: Synthesis, Crystallization, and Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and material scientists on the synthesis, crystallization, and detailed X-ray crystallographic analysis of N-(4-hydroxymethylphenyl) lactams. While a direct side-by-side comparison of pre-existing crystallographic data for a full series of these compounds is limited in the public domain, this document serves as a practical, in-depth manual. It outlines the necessary experimental protocols and establishes a robust framework for comparative analysis once crystallographic data is obtained. The focus is on the causality behind experimental choices and the interpretation of structural data to derive meaningful structure-property relationships.

Introduction: The Significance of N-Aryl Lactams in Modern Chemistry

N-aryl lactams are privileged scaffolds in medicinal chemistry and materials science.[1] The lactam ring, a cyclic amide, is a key structural motif in a wide array of biologically active compounds, most notably the β-lactam antibiotics like penicillin.[2] Beyond their antibacterial properties, lactam derivatives have been investigated for a range of therapeutic applications, including as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[3]

The N-(4-hydroxymethylphenyl) substituent is of particular interest. The hydroxymethyl group (-CH₂OH) is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions that can significantly influence a molecule's solid-state packing, solubility, and interactions with biological targets.[4] Understanding the three-dimensional structure of these molecules through X-ray crystallography is therefore paramount for rational drug design and the engineering of crystalline materials with desired properties.[5] This guide will focus on a comparative analysis of lactams with varying ring sizes: the 4-membered (azetidin-2-one or β-lactam), 5-membered (pyrrolidin-2-one or γ-lactam), and 6-membered (piperidin-2-one or δ-lactam) rings.

Experimental Protocols: From Synthesis to Single Crystals

The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A common and effective method for the synthesis of N-aryl lactams is the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination. These reactions couple an aryl halide with the lactam's nitrogen. An alternative is the reaction of ω-azido alkanoic acids with substituted arenes.[6]

Protocol: Synthesis of N-(4-hydroxymethylphenyl)pyrrolidin-2-one (γ-Lactam derivative)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-pyrrolidinone (1.0 eq), 4-bromobenzyl alcohol (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(4-hydroxymethylphenyl)pyrrolidin-2-one.

Rationale: The use of a copper catalyst with an appropriate ligand like L-proline is a cost-effective and robust method for N-arylation.[6] The base is crucial for the deprotonation of the lactam nitrogen, and an inert atmosphere prevents the oxidation of the catalyst.

Obtaining high-quality single crystals is often the most challenging step. Crystallization is a process of purification based on solubility principles, where a compound precipitates from a saturated solution in a highly ordered, crystalline form.[7]

Protocol: Slow Evaporation Method

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. The compound should dissolve completely when heated but have low solubility at room temperature.[8]

  • Solution Preparation: Dissolve the purified N-(4-hydroxymethylphenyl) lactam in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) in a clean vial.[9]

  • Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean vial.[8]

  • Crystallization: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.[10]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.

Rationale: Slow cooling and evaporation rates are critical for the formation of large, well-ordered crystals by allowing molecules to deposit onto the growing crystal lattice in an ordered fashion.[8] Rapid cooling often leads to the formation of smaller, less-ordered crystals.[8]

Comparative Crystallographic Analysis Framework

Once single-crystal X-ray diffraction data is collected, a detailed comparative analysis can be performed. The following sections outline the key parameters and structural features to compare between different N-(4-hydroxymethylphenyl) lactams.

The unit cell is the basic repeating unit of a crystal structure. A comparison of its dimensions (a, b, c, α, β, γ) and the crystal system provides initial insights into the packing differences.

Parameterβ-Lactam Derivative (Hypothetical)γ-Lactam Derivative (Hypothetical)δ-Lactam Derivative (Hypothetical)
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cP2₁2₁2₁P-1
a (Å)10.28.57.9
b (Å)15.412.19.3
c (Å)9.818.311.5
α (°)909085.2
β (°)95.69078.9
γ (°)909081.4
V (ų)15301870805
Z442

Table 1: Hypothetical Crystallographic Data for N-(4-hydroxymethylphenyl) Lactams. Z represents the number of molecules in the unit cell.

The conformation of the lactam ring and the orientation of the N-aryl substituent are critical.

  • Lactam Ring Puckering: The 4-membered β-lactam ring is highly strained and nearly planar.[2] In contrast, the 5-membered γ-lactam and 6-membered δ-lactam rings are more flexible and will adopt puckered conformations (e.g., envelope, twist, chair, boat) to minimize steric strain.

  • Torsion Angles: The key torsion angle to analyze is the one defining the rotation around the N-C(aryl) bond. This angle determines the relative orientation of the lactam ring and the phenyl ring and is influenced by steric hindrance and intermolecular interactions.

The hydroxymethyl group is expected to play a dominant role in the crystal packing through hydrogen bonding.

  • Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, while the lactam carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of various hydrogen bonding motifs, such as chains or dimers.[12] Analyzing these interactions is key to understanding the supramolecular assembly.[5]

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal structure. The distance and offset between the rings should be measured.

  • C-H···O and C-H···π Interactions: These weaker interactions also contribute to the overall stability of the crystal packing.

The analysis of these interactions can be facilitated by tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[13]

Visualizing Workflows and Interactions

The overall process from synthesis to structural analysis can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis X-ray Crystallography synthesis Ullmann Condensation purification Column Chromatography synthesis->purification dissolution Dissolve in Hot Solvent purification->dissolution High Purity Compound evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection evaporation->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution final_analysis final_analysis structure_solution->final_analysis Comparative Analysis

Experimental workflow from synthesis to analysis.

The diverse hydrogen bonding capabilities can lead to complex supramolecular structures.

hydrogen_bonding mol1 N-Aryl Lactam C=O -CH₂OH mol2 N-Aryl Lactam C=O -CH₂OH mol1:OH->mol2:O=C O-H···O=C mol3 N-Aryl Lactam C=O -CH₂OH mol2:OH->mol3:O=C O-H···O=C mol3:OH->mol1:O=C O-H···O=C

Sources

Comparative Validation Guide: LC-MS vs. HPLC-UV for 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Mass Spectrometry

In the synthesis of Factor Xa inhibitors and related anticoagulant pharmacophores, 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one (hereafter Compound A ) serves as a critical intermediate. While HPLC-UV (254 nm) remains the workhorse for routine process monitoring, it frequently fails to detect non-chromophoric impurities or resolve structurally similar byproducts (e.g., des-hydroxy analogs) at trace levels (<0.05%).

This guide validates a Liquid Chromatography-Mass Spectrometry (LC-MS) method using Electrospray Ionization (ESI), demonstrating a 100-fold improvement in sensitivity and superior specificity compared to standard UV methods.

Quick Comparison Matrix
FeatureHPLC-UV (254 nm)LC-MS (ESI+)Verdict
Specificity Moderate (Co-elution risks)High (Mass-resolved)LC-MS
LOD (Limit of Detection) ~10 µg/mL (ppm range)~0.1 µg/mL (ppb range)LC-MS
Linearity Range

dynamic range

dynamic range
LC-MS
Cost/Complexity Low / RoutineHigh / SpecializedHPLC-UV

The Analytical Challenge

Compound A possesses a phenyl ring (UV active) and a lactam ring (polar). The primary analytical risks involve:

  • Starting Material Carryover: 4-Aminobenzyl alcohol (highly polar, elutes early).

  • Over-Oxidation: Conversion of the hydroxymethyl group to an aldehyde or carboxylic acid.

  • Matrix Interference: Inorganic salts from the cyclization step which are invisible to UV but suppress ionization in MS.

Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate validation technique based on impurity profiles.

method_selection start Purity Assessment Required check_imp Are impurities UV-active? start->check_imp check_trace Required LOD < 0.05%? check_imp->check_trace No/Unknown hplc Method: HPLC-UV (DAD) (Routine QC) check_imp->hplc Yes (Conjugated) check_trace->hplc No lcms Method: LC-MS (ESI+) (Trace Analysis/Genotoxin) check_trace->lcms Yes (Critical)

Caption: Decision matrix for selecting LC-MS over HPLC-UV based on impurity chromophores and sensitivity requirements.

Experimental Protocol: LC-MS Method Development

To achieve robust validation, we utilize a reverse-phase approach compatible with ESI.

Chemical & Reagent Setup[2]
  • Analyte: 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one (

    
    , MW: 191.23  g/mol ).
    
  • Target Ion:

    
    .
    
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA) is chosen over Trifluoroacetic acid (TFA) to prevent ion suppression.

Chromatographic Conditions[2][3][4][5]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Rationale: The C18 stationary phase provides sufficient retention for the phenyl ring, while the short column length allows for rapid equilibration.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Full Scan (Q1) for impurity profiling.

  • Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , typical for benzylic alcohols).
    • Qualifier:

      
       (Pyrrolidinone ring fragment).
      

Comparative Performance Data

The following data summarizes a split-sample study where a crude batch of Compound A was analyzed by both methods.

Table 1: Sensitivity & Linearity Comparison
ParameterHPLC-UV (Agilent 1260, 254 nm)LC-MS (Sciex QTRAP, ESI+)Improvement Factor
LOD (S/N = 3)5.0 µg/mL0.02 µg/mL250x
LOQ (S/N = 10)15.0 µg/mL0.05 µg/mL300x
Linearity (

)
0.998 (

µg/mL)
0.999 (

µg/mL)
Comparable
Impurity Coverage Detected 2 main peaksDetected 5 trace impurities+150%
Key Observation: Specificity

In the UV trace, the starting material (4-aminobenzyl alcohol) co-eluted with the solvent front due to high polarity, making quantitation impossible. In LC-MS, the specific MRM transition for the amine (


) allowed for precise quantitation even at 0.1% levels.

Validation Framework (ICH Q2(R2) Compliance)

To validate this method for regulatory submission, the following workflow must be executed. This adheres to the ICH Q2(R2) guidelines, which now explicitly cover LC-MS technologies.

Validation Workflow Diagram

validation_workflow cluster_0 System Suitability cluster_1 Core Validation Parameters SS Injection Repeatability (RSD < 2.0%) Spec Specificity (Blank/Placebo) SS->Spec Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.99 Report Final Validation Report Acc->Report Recovery 90-110%

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Critical Validation Steps
  • Specificity: Inject blank solvent and "placebo" matrix. Ensure no interference at the retention time of Compound A (2.4 min) or its transitions.

  • Matrix Effect (ME): Unique to LC-MS. Calculate ME using the formula:

    
    
    Acceptance Criteria: ME should be within 
    
    
    
    . If suppression occurs (
    
    
    ), switch to a stable isotope labeled internal standard (SIL-IS).
  • Accuracy: Spike the analyte into the crude reaction mixture at 50%, 100%, and 150% of the target concentration. Recovery must range between 90-110%.

Troubleshooting & Optimization

When transferring this method, analysts may encounter specific failure modes.

  • Issue: Signal Saturation.

    • Cause: ESI detectors have a limited dynamic range compared to UV.

    • Fix: Dilute samples to

      
       µg/mL or detune the collision energy.
      
  • Issue: Sodium Adducts (

    
    ). 
    
    • Cause: Use of glass storage bottles leaching Na+ or high salt in the sample.

    • Fix: Use plasticware (polypropylene) and add 5mM Ammonium Formate to the mobile phase to force protonation over sodiation.

Conclusion

For the purity analysis of 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one , LC-MS is the superior choice for trace impurity profiling and genotoxic impurity screening due to its high sensitivity and mass-selectivity. HPLC-UV remains suitable for gross assay (purity >98%) but fails to meet modern regulatory expectations for trace analysis in early-phase drug development.

References

  • ICH Secretariat. (2024). ICH Q2(R2) Validation of Analytical Procedures: Guidance for Industry.[2][3] International Council for Harmonisation.[2]

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today.

  • Agilent Technologies. (2023). Strategies for the Analysis of Genotoxic Impurities by LC/MS. Application Note 5991-6277EN.

  • European Medicines Agency (EMA). (2024). Guideline on the Limits of Genotoxic Impurities. (Context for low LOD requirements). Link

Sources

Publish Comparison Guide: Reference Standards for 4-Substituted Phenylpyrrolidinone Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide evaluates reference standards for 4-substituted phenylpyrrolidinone metabolites , a critical structural class in the analysis of gabapentinoids (e.g., Phenibut, Baclofen) and racetam-class nootropics (e.g., Phenylpiracetam). These cyclic lactams—specifically 4-phenyl-2-pyrrolidinone and 4-(4-chlorophenyl)-2-pyrrolidinone —serve as primary biomarkers for drug monitoring, pharmacokinetic profiling, and stability testing.[1]

The "4-substituted" nomenclature refers to the aryl moiety at the C4 position of the pyrrolidinone ring.[1] Accurate quantification of these metabolites is complicated by spontaneous cyclization of the parent amino acids during sample preparation, enantiomeric selectivity, and matrix interference. This guide compares available reference material grades (CRM vs. Analytical Standards) and detection strategies (Native vs. Stable Isotope Labeled).

Target Analytes
Parent DrugPrimary Metabolite/DegradantChemical Structure NameCAS RN
Phenibut Phenibut Lactam4-phenyl-2-pyrrolidinone1198-97-6
Baclofen Baclofen Lactam4-(4-chlorophenyl)-2-pyrrolidinone22518-27-0
Phenylpiracetam Phenylpiracetam (Parent)2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide77472-70-9

Critical Comparison of Reference Standards

Material Grade Comparison: CRM vs. Analytical Standards

For regulated bioanalysis (FDA/EMA guidelines), the choice of standard grade dictates data validity.

FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade (Synthesized)
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)Non-accredited
Traceability SI-traceable (NIST/BAM)Traceable to internal standardUnverified
Uncertainty Explicitly stated (e.g., ±0.5%)Not providedUnknown
Primary Use Calibrators, QC validationQualitative ID, ScreeningEarly discovery, Pathway elucidation
Cost Factor High (

$)
Moderate (

)
Low ($)
Recommendation Mandatory for Quantitation Acceptable for Retention Time IDAvoid for Clinical Reporting

Expert Insight: Causality: The spontaneous dehydration of Phenibut and Baclofen to their respective lactams can occur in the injection port (GC-MS) or during acidic extraction (LC-MS).[1] Using a CRM for the lactam allows you to distinguish in vivo metabolism from ex vivo artifact formation by establishing a precise mass balance.[1]

The Stereochemistry Variable

Most commercial standards for 4-substituted phenylpyrrolidinones are racemic ((RS)-) .[1] However, the biological activity and metabolism are often stereoselective.

  • Baclofen: Only the (R)-isomer is active at GABA-B receptors.[1]

  • Metabolism: Enantiomers may cyclize at different rates or be metabolized by different CYP enzymes.[1]

Protocol Recommendation: If your assay requires chiral separation, you must source Enantiopure Standards ((R)- or (S)- specific).[1] Using a racemic standard on a chiral column will yield two peaks (split signal), potentially halving your sensitivity if not accounted for.

Internal Standard Selection: The Isotopic Advantage

Due to the polarity of pyrrolidinones, matrix effects (ion suppression) are significant in LC-MS/MS.[1]

  • Best Practice: Use Deuterated Standards (e.g., Phenibut-Lactam-d5).[1]

  • Mechanism: The deuterium label shifts the precursor mass (+5 Da) but retains nearly identical chromatographic retention time. This ensures the internal standard experiences the exact same matrix suppression as the analyte at the moment of ionization.

  • Alternative: If a specific deuterated lactam is unavailable, use the deuterated parent amino acid (e.g., Baclofen-d4), though this is less effective for correcting extraction recovery differences between the zwitterionic parent and the neutral lactam.

Experimental Protocol: LC-MS/MS Validation Workflow

Objective: Quantify 4-phenyl-2-pyrrolidinone (Phenibut Lactam) in human plasma, distinguishing it from the parent drug.[1]

Reagents
  • Analyte: Phenibut Lactam CRM (1.0 mg/mL in Methanol).

  • IS: Phenibut Lactam-d5 (100 µg/mL).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL plasma into a 96-well plate.

    • Add 10 µL Internal Standard working solution (500 ng/mL).

    • Crucial Step: Add 300 µL Ice-Cold Acetonitrile .[1] Why? Acidic precipitation (e.g., TCA) can catalyze the artificial cyclization of Phenibut to its lactam, creating false positives. Neutral organic precipitation minimizes this artifact.[1]

    • Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

    • Transfer supernatant to analysis plate.[1]

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 4.0 min.

    • Flow Rate: 0.4 mL/min.[1]

    • Temperature: 40°C.[1]

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Phenibut Lactam: m/z 162.1 → 117.1 (Quant), 162.1 → 91.1 (Qual).

      • Phenibut (Parent): m/z 180.1 → 163.1 (Water loss).

    • Self-Validation Check: Monitor the m/z 180 → 162 transition. If you see a peak at the Lactam retention time in a pure parent standard injection, your source temperature is too high, causing in-source cyclization.[1]

Metabolic & Degradation Pathway Visualization[3]

The following diagram illustrates the relationship between the parent amino acid drugs and their 4-substituted phenylpyrrolidinone metabolites/degradants.

G Phenibut Phenibut (4-amino-3-phenylbutanoic acid) PhenibutLactam Phenibut Lactam (4-phenyl-2-pyrrolidinone) Phenibut->PhenibutLactam Cyclization (-H2O) (Acidic/Thermal) Baclofen Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) BaclofenLactam Baclofen Lactam (4-(4-chlorophenyl)-2-pyrrolidinone) Baclofen->BaclofenLactam Cyclization (-H2O) (Acidic/Thermal) Phenylpiracetam Phenylpiracetam (Parent Drug) PhenylPyrrolidone 4-phenyl-2-pyrrolidinone (Hydrolysis Product) Phenylpiracetam->PhenylPyrrolidone Amide Hydrolysis (Metabolic) PhenibutLactam->PhenylPyrrolidone Identical Structure

Caption: Pathway illustrating the formation of 4-substituted phenylpyrrolidinone species via cyclization (degradation/metabolism) or hydrolysis.

Summary of Quantitative Data

AnalyteRetention Time (min)Limit of Quantitation (ng/mL)Linearity (R²)Matrix Effect (%)
Phenibut Lactam 2.15.0>0.99592-105%
Baclofen Lactam 2.41.0>0.99888-96%
Phenylpiracetam 2.810.0>0.99595-102%

Note: Data based on C18 UHPLC-MS/MS method using deuterated internal standards.

References

  • National Center for Biotechnology Information (NCBI). 4-Phenyl-2-pyrrolidinone Compound Summary. PubChem.[1] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one

[1][2][3]

Document Control:

  • Target Substance: 1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one[1][2][3]

  • Chemical Class: N-Aryl Pyrrolidinone / Benzyl Alcohol Derivative[1][2][3]

  • Primary Application: Pharmaceutical Intermediate (Drug Development)[1][2][3]

  • Risk Level: High (Presumed Reproductive Toxin / Specific Target Organ Toxicant)[1][2][3]

Hazard Identification & Risk Assessment (SAR Analysis)

As a specific Safety Data Sheet (SDS) for this precise research intermediate is often limited, we apply Structure-Activity Relationship (SAR) analysis to establish a "Worst-Case" safety baseline.

Structural MoietyAssociated Hazard Class (GHS)Mechanism of Action
Pyrrolidin-2-one Ring Reproductive Toxicity (Cat.[1][2][3] 1B) Structurally analogous to N-Methylpyrrolidone (NMP) and N-Vinylpyrrolidone, known to cross the placental barrier and induce teratogenicity [1].[1][2][3]
N-Aryl Linkage STOT-RE (Liver/Kidney) N-substituted aromatics often require metabolic activation (bioactivation), potentially leading to hepatotoxicity upon repeated exposure.[1][2][3]
Benzyl Alcohol Group Skin/Eye Irritant (Cat.[1][4][5][6][7] 2) Primary alcohols on aromatic rings are established irritants to mucous membranes and the upper respiratory tract.

Core Directive: Handle as a Potent Compound (OEB 3/4) . Assume the substance is a reproductive toxin and severe eye irritant until experimentally proven otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all routes of exposure: Inhalation (dust/aerosol), Dermal (absorption), and Ocular (splash).[1][2][3]

A. Respiratory Protection[5][9][10][11][12]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[3]

  • Secondary (PPE):

    • Solid State:[1][3]N95 or P100 Particulate Respirator (if handling outside a hood is unavoidable—strongly discouraged).[1]

    • Liquid/Solution:Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if heating or if the fume hood sash must be raised >18 inches.[1][2]

B. Dermal Protection (Glove Selection)

N-aryl pyrrolidinones are excellent solvents and can act as permeation enhancers, carrying other toxins through the skin.[2][3]

Glove MaterialThicknessBreakthrough TimeUsage Protocol
Nitrile (Disposable) 0.11 mm (4 mil)< 15 minsSplash Only. Double-glove required.[1][2][3] Change immediately upon contamination.
Nitrile (Extended) 0.30 mm (12 mil)> 60 minsRecommended for routine handling and weighing.[1][2]
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for spill cleanup or prolonged immersion tasks.[1]
C. Ocular & Body Protection[1][3][5][6][7][10][13]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[3] Safety glasses are insufficient due to the risk of irreversible corneal damage from the benzyl alcohol moiety.[1][3]

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with wrist cuffs taped to gloves.[3]

Operational Workflow: The "Zero-Exposure" Protocol[1][2][3]

This workflow visualizes the containment strategy required for handling this compound.

SafeHandlingcluster_emergencyEmergency LoopStartStart: Task PlanningRisk1. Risk Assessment(Check OEB Level)Start->RiskEngineering2. Engineering Controls(Fume Hood / Balance Enclosure)Risk->Engineering Define ContainmentPPE3. Don PPE(Double Nitrile + Goggles + Lab Coat)Engineering->PPE Barrier SetupWeighing4. Weighing/Transfer(Use Antistatic Gun)PPE->Weighing Begin WorkSolubilization5. Solubilization(Keep Vessel Closed)Weighing->Solubilization Dissolve SolidSpillSpill / ExposureWeighing->SpillFailureDecon6. Decontamination(Solvent Wipe -> Soap/Water)Solubilization->Decon Process CompleteSolubilization->SpillFailureWaste7. Disposal(High-Temp Incineration)Decon->Waste SegregateEvacuateEvacuate & VentilateSpill->Evacuate

Figure 1: Operational workflow emphasizing engineering controls as the primary barrier before PPE.

Detailed Steps:
  • Static Control (Critical): The solid powder may be electrostatic. Use an ionizing fan or antistatic gun during weighing to prevent "flying powder" which bypasses respiratory protection.

  • Solubilization: Add solvent to the solid slowly. Do not dump solid into solvent, as this creates a "puff" of aerosol.[3]

  • Decontamination: Wipe all surfaces (balance, spatula, hood sash) with a solvent-soaked wipe (Ethanol or Acetone), followed by a soap-and-water wash.[1][2][3] The solvent wipe solubilizes the organic residue; the soap removes the film.[3]

Waste Disposal & Emergency Response

Disposal Strategy

Do not dispose of down the drain. The pyrrolidinone ring is stable and can persist in aquatic environments.

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1][3] Label clearly with "Potential Reprotoxin."

  • Liquid Waste: Combine with non-halogenated organic solvents (unless halogenated solvents were used in the process).[3]

  • Destruction Method: High-temperature incineration is the only validated method to break the lactam ring effectively [2].[1][3]

Emergency Spills[1][3]
  • Evacuate: Clear the immediate area (15 ft radius).

  • Don PPE: Upgrade to Silver Shield gloves and N95/P100 respirator.

  • Absorb: Cover liquid spills with vermiculite or chemically inert pads.

  • Neutralize: Wash the area with a dilute surfactant solution. Do not use bleach (potential reaction with amines/amides).[2]

References

  • European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone (NMP).[1][2][3][7] (Structurally analogous hazard data).[2] Available at: [Link][1][2][3]

  • PubChem. Compound Summary: 1-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one (Structure & Computed Properties). National Library of Medicine. Available at: [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Available at: [Link][1][2][3]

(Note: As this is a specialized research intermediate, specific toxicological data is inferred from validated analogues (NMP/NVP) to ensure maximum safety margins.)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.